molecular formula C26H23ClN4O2S2 B2657762 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1331216-46-6

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2657762
CAS No.: 1331216-46-6
M. Wt: 523.07
InChI Key: NASUZEPBWFVXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a potent, ATP-competitive, and cell-permeable inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival . Its activity is frequently dysregulated in aggressive cancers, where it promotes tumor metastasis, angiogenesis, and resistance to therapy. This compound demonstrates high selectivity for FAK, effectively suppressing its autophosphorylation at Y397, a key event in the activation of downstream signaling cascades. By inhibiting FAK, this reagent induces anoikis (detachment-induced apoptosis), disrupts focal adhesion dynamics, and impedes invasive cell migration . Consequently, it serves as a critical pharmacological tool for elucidating the role of FAK in tumor progression and the tumor microenvironment. Researchers utilize this inhibitor extensively in preclinical studies to investigate mechanisms of cancer metastasis, to explore its potential in combination therapies, and to validate FAK as a therapeutic target in various cancer models, including breast, pancreatic, and glioblastoma. Its application extends to research in angiogenesis, as FAK signaling in endothelial cells is essential for vascular tube formation .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2.ClH/c1-16-13-20(32-29-16)24(31)28-26-23(25-27-19-9-5-6-10-21(19)33-25)18-11-12-30(15-22(18)34-26)14-17-7-3-2-4-8-17;/h2-10,13H,11-12,14-15H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASUZEPBWFVXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C34H37ClN4O3S3
  • Molecular Weight : 681.3 g/mol
  • CAS Number : 1216424-65-5
  • IUPAC Name : this compound

Structural Features

The compound features a complex arrangement of heterocycles that contribute to its biological activity. The presence of the benzo[d]thiazole moiety is significant for its interaction with various biological targets.

  • Inhibition of APE1 :
    • The compound has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair. This inhibition can potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells .
    • In vitro studies indicated low micromolar activity against APE1, demonstrating its potential as a chemotherapeutic agent.
  • Cytotoxicity :
    • The compound enhances the cytotoxicity of standard chemotherapeutic agents in HeLa cell lines, leading to increased accumulation of DNA damage markers when used in combination with MMS .
  • ADME Profile :
    • Preliminary studies suggest a favorable absorption, distribution, metabolism, and excretion (ADME) profile in animal models, indicating good bioavailability and tissue distribution after intraperitoneal administration .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies on its biological activity:

Study ReferenceActivity ObservedCell LineConcentration RangeMechanism
APE1 InhibitionHeLaLow µMDNA repair inhibition
Cytotoxic SynergyHeLaVariableEnhanced DNA damage
Allosteric ModulationVariousNot specifiedModulation of purine receptors

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure can significantly impact biological activity. For instance:

  • Substituents on the benzothiazole ring can enhance binding affinity and selectivity towards APE1.
  • Variations in the isoxazole moiety influence the compound's ability to penetrate cellular membranes and interact with target enzymes.

Case Study 1: APE1 Inhibitor Development

A focused medicinal chemistry effort led to the identification of several analogs based on the core structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole. These analogs exhibited varying degrees of APE1 inhibition and cytotoxicity in cancer cell lines.

Case Study 2: Combination Therapy

In a study examining combination therapies for glioblastoma treatment, this compound was used alongside conventional chemotherapeutics. Results demonstrated enhanced efficacy and reduced resistance mechanisms in tumor cells when treated with both agents compared to monotherapy.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair pathway. This inhibition can enhance the cytotoxicity of alkylating agents used in cancer therapies.

  • In Vitro Studies : In assays involving HeLa cell extracts, the compound demonstrated micromolar activity against purified APE1, suggesting its effectiveness when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective properties. By modulating oxidative stress pathways, it could potentially offer therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound's structure can significantly influence its biological activity. Variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .

Case Studies

Several notable case studies highlight the therapeutic potential of this compound:

  • Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. This enhanced effect is attributed to the dual action of inducing DNA damage while impairing repair mechanisms .
  • Neuroprotective Studies : Research exploring its neuroprotective effects has shown promise in models of neurodegenerative diseases, suggesting a broader therapeutic application beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Profiles

Parameter Target Compound Compound 3
APE1 IC50 Not reported (inferred <10 µM*) 10 µM (purified enzyme)
Cell-Based Activity Enhances alkylating agent cytotoxicity Similar enhancement in HeLa cells
Plasma Exposure (mice) High (HCl salt improves bioavailability) Good (t1/2 = 4.2 h)
Brain Penetration Likely improved (benzyl enhances logP) Moderate (brain-to-plasma ratio 0.3)
Synthetic Accessibility Moderate (benzyl introduces steric bulk) High (isopropyl is simpler)

*Inference based on structural optimization trends.

Key Research Findings

  • Potency : Both compounds exhibit low-µM inhibition of APE1, but the target’s isoxazole carboxamide may improve binding affinity through polar interactions.
  • Cytotoxicity Synergy : Both enhance methyl methanesulfonate (MMS) and temozolomide efficacy, suggesting conserved mechanisms of action.
  • PK Advantages : The hydrochloride salt in the target compound likely mitigates solubility limitations seen in earlier analogs, supporting oral or intraperitoneal dosing.

Structure-Activity Relationships (SAR)

  • Position 6 Substitution : Benzyl groups improve hydrophobic interactions with APE1’s substrate-binding pocket compared to smaller alkyl chains (e.g., isopropyl) .
  • Carboxamide vs.
  • Salt Form : Hydrochloride salts are routinely employed to balance lipophilicity and solubility, a strategy validated in fragment-based optimization pipelines .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction solvents, catalysts, and temperature. For example, ethanol or methanol as solvents (60–70% yield) and reflux conditions are commonly used for analogous benzothiazole-carboxamide derivatives . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm structural integrity and monitor byproducts. For instance, specific NMR peaks (e.g., δ 7.8–8.2 ppm for benzothiazole protons) and IR carbonyl stretches (~1680–1700 cm1^{-1}) are diagnostic markers .

Q. How can researchers ensure structural stability during storage and handling?

  • Methodological Answer : Stability studies under varying temperatures (2–8°C vs. ambient) and humidity levels are essential. For related heterocyclic compounds, degradation pathways often involve hydrolysis of the carboxamide group or oxidation of sulfur-containing moieties. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC purity analysis is recommended .

Q. What experimental techniques are most effective for characterizing this compound’s solubility and partition coefficient (logP)?

  • Methodological Answer : Use shake-flask methods with octanol/water systems to determine logP, validated via HPLC-UV quantification. For solubility, dynamic light scattering (DLS) or nephelometry in buffered solutions (pH 1.2–7.4) can assess pH-dependent behavior. For example, benzothiazole derivatives often exhibit poor aqueous solubility (<10 µg/mL), necessitating co-solvents like DMSO for in vitro assays .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between predicted and observed reactivity in synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model reaction pathways and identify intermediates. For instance, discrepancies in thiazolidinone ring formation might arise from unaccounted transition states. Combining computational data with experimental kinetics (e.g., Arrhenius plots) refines reaction mechanisms .

Q. What statistical approaches optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) frameworks, such as Central Composite Design (CCD), to evaluate factors like catalyst loading, temperature, and solvent polarity. For example, a 33^3 factorial design reduced trial numbers by 40% in optimizing analogous thiazole syntheses while maximizing yield and minimizing impurities .

Q. How to address discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, IC50_{50} variations in kinase assays may stem from differences in ATP concentrations or buffer ionic strength. Meta-analysis of published data (e.g., PubChem BioAssay) helps identify systemic biases .

Key Methodological Recommendations

  • Synthesis : Prioritize solvent polarity matching to stabilize intermediates (e.g., ethanol for polar carboxamides) .
  • Characterization : Use tandem LC-MS for trace impurity profiling (<0.1% detection limit) .
  • Data Analysis : Implement machine learning tools (e.g., Random Forest) to predict bioactivity from structural descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.